

Application Notes and Protocols for ML363

Treatment in Xenograft Models

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Compound of Interest

Compound Name: **ML363**

Cat. No.: **B609154**

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Introduction

ML363, also known as ML204, is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.^{[1][2]} These ion channels are implicated in various physiological and pathological processes, including cancer progression. Aberrant TRPC4 and TRPC5 activity in cancer cells has been linked to mechanisms of chemoresistance, angiogenesis, and cell proliferation.^{[3][4][5]} Inhibition of these channels by **ML363** presents a promising therapeutic strategy to counteract these effects. In preclinical cancer research, xenograft models are indispensable tools for evaluating the *in vivo* efficacy of novel therapeutic agents like **ML363**.

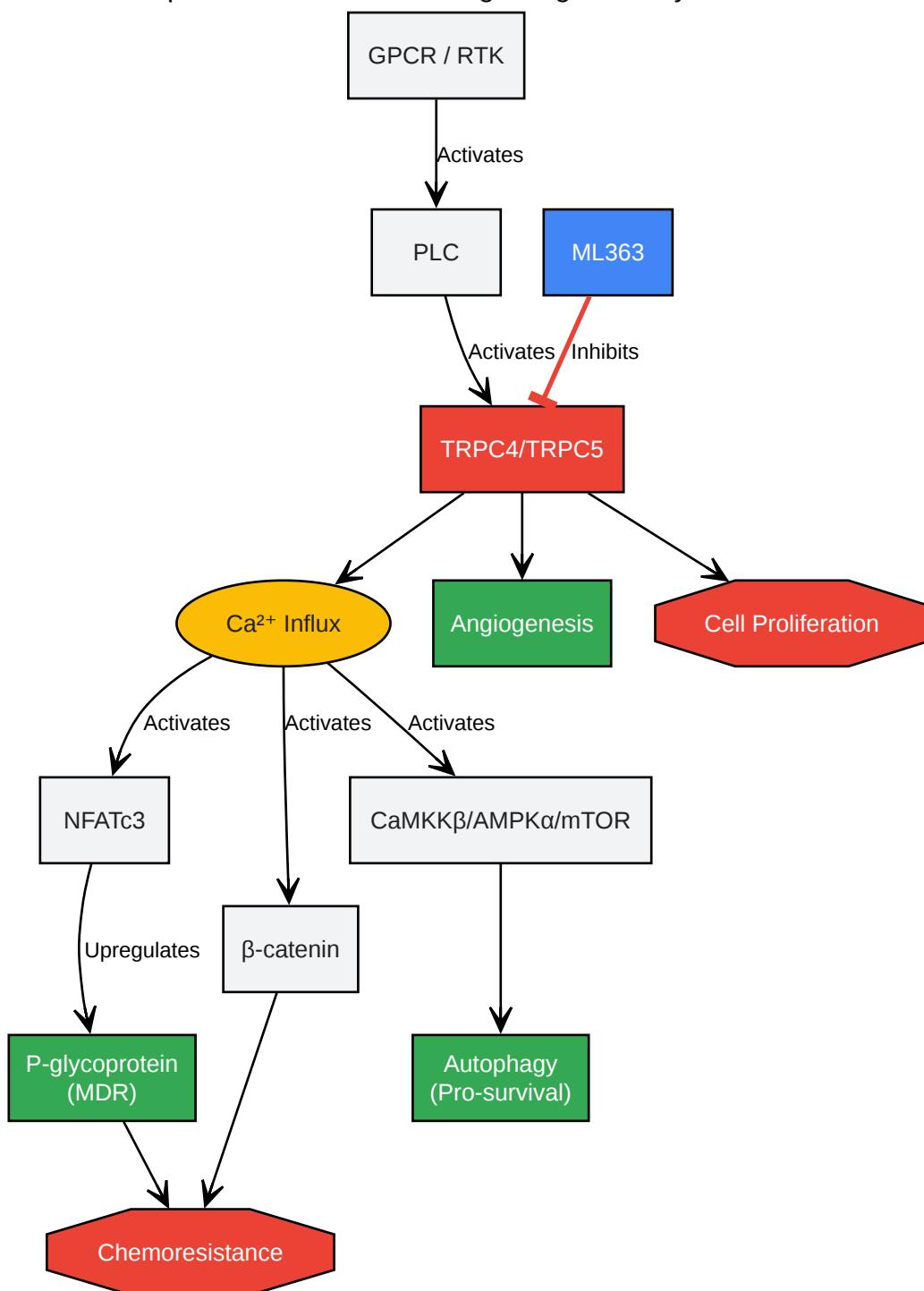
This document provides detailed application notes and experimental protocols for the use of **ML363** in cancer xenograft models. It is intended to guide researchers in designing and executing robust *in vivo* studies to assess the anti-tumor potential of **ML363**.

Mechanism of Action and Signaling Pathway

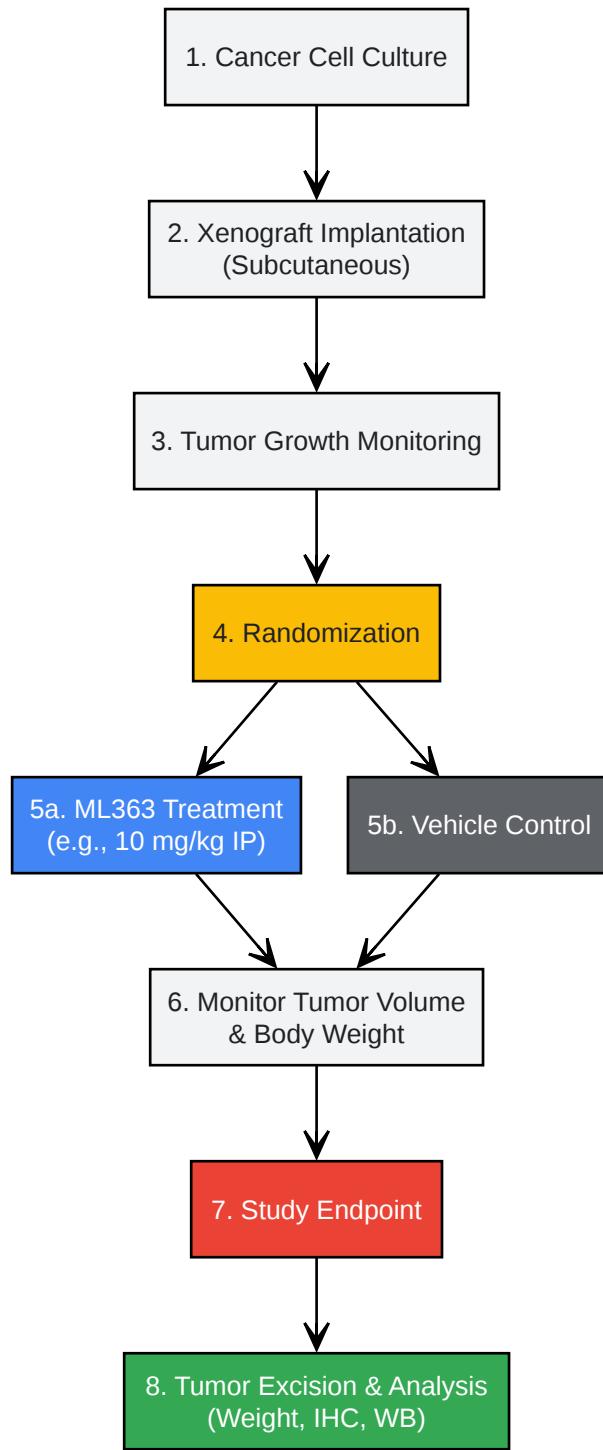
TRPC4 and TRPC5 are non-selective cation channels that, upon activation, lead to an influx of Ca^{2+} into the cell. This increase in intracellular calcium can trigger various downstream signaling pathways that promote cancer cell survival and proliferation. For instance, in breast cancer cells, TRPC5-mediated Ca^{2+} influx can activate the transcription factor NFATc3, leading to the upregulation of P-glycoprotein, a key mediator of multidrug resistance.^{[5][6]} In colorectal

cancer, TRPC5 has been shown to promote chemoresistance through the Wnt/β-catenin signaling pathway.^[6] Furthermore, TRPC5 activation can stimulate autophagy as a pro-survival mechanism in cancer cells via the CaMKKβ/AMPKα/mTOR pathway.^[5] **ML363**, by blocking TRPC4 and TRPC5 channels, is expected to inhibit these downstream signaling events, thereby sensitizing cancer cells to chemotherapy and inhibiting tumor growth.

Simplified TRPC4/TRPC5 Signaling Pathway in Cancer



Experimental Workflow for ML363 Xenograft Study

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